molecular formula C14H17Cl2N3OS B4998698 N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No. B4998698
M. Wt: 346.3 g/mol
InChI Key: KTYKMYISFMAENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including those similar to N-(2,4-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea, involves condensation reactions that typically utilize isothiocyanates and amines. For example, compounds like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives have been successfully synthesized and characterized, highlighting the common pathways for synthesizing thiourea derivatives. These pathways often involve the use of spectroscopic techniques for characterization, including IR, 1H, and 13C NMR, demonstrating the molecular complexity and the detailed analysis required for understanding these compounds (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often determined using single crystal X-ray diffraction, which reveals the geometric configuration of the molecules. The structure is critical for understanding the compound's reactivity and interactions. For instance, the crystal structure of related compounds provides insights into the arrangement of the thiourea moiety and its interactions within the crystal lattice. Such studies often reveal the presence of significant hydrogen bonding, which influences the compound's physical and chemical properties (Saeed & Parvez, 2005).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3OS/c15-10-4-5-12(11(16)9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKMYISFMAENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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